2-amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one - 2091575-65-2

2-amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one

Catalog Number: EVT-1782801
CAS Number: 2091575-65-2
Molecular Formula: C11H10FN3O
Molecular Weight: 219.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-amino-6-(1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one (BH4)

  • Compound Description: BH4 is a naturally occurring compound that serves as a pharmacological chaperone for aromatic amino acid hydroxylases []. It is a cofactor for enzymes involved in the synthesis of neurotransmitters like dopamine, serotonin, and norepinephrine.

2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This class of compounds, which includes derivatives with various aryl substituents on the aminomethyl group, has been investigated for its inhibitory activity against dihydrofolate reductase (DHFR) []. DHFR is an essential enzyme for folate metabolism and is a target for antimicrobial and anticancer drugs.

2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives

  • Compound Description: These compounds, synthesized through a one-pot condensation reaction, feature various substituents at the 6 and 7 positions of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold []. The synthesis method highlights the versatility of multicomponent reactions in accessing diverse heterocyclic structures.

5‐substituted‐6‐acetyl‐2‐amino‐7‐methyl‐5,8‐dihydropyrido‐[2,3‐d]pyrimidin‐4(3H)‐one derivatives

  • Compound Description: This series of compounds features an acetyl group at the 6-position and various substituents at the 5-position of the 5,8‐dihydropyrido‐[2,3‐d]pyrimidin‐4(3H)‐one scaffold []. They have shown promising antimycobacterial activity, particularly against Mycobacterium tuberculosis, with low cytotoxicity against human cell lines.

2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one

  • Compound Description: This compound exhibits a three-dimensional hydrogen-bonded framework in its crystal structure, influenced by the polarization of its molecular-electronic structure [].

2-amino-6-(N-methylanilino)-5-nitropyrimidin-4(3H)-one

  • Compound Description: This compound forms ribbons of fused hydrogen-bonded rings in its crystal structure []. The nitro group at the 5-position introduces additional electronic effects compared to the previous compound.

2-amino-6-anilino-4-methoxy-5-[(E)-4-nitrobenzylideneamino]pyrimidine dimethyl sulfoxide solvate

  • Compound Description: This compound, crystallized as a dimethyl sulfoxide solvate, features a complex structure with a 6-aminophenyl unit and a (E)-4-nitrobenzylideneamino group []. Its crystal packing is dominated by N-H...N hydrogen bonds, forming cyclic centrosymmetric dimers.

2-amino-6-[methyl(phenyl)amino]-5-[(E)-4-nitrobenzylideneamino]pyrimidin-4(3H)-one dimethyl sulfoxide solvate

  • Compound Description: This compound, an isomer of the previous compound, demonstrates different conformations and hydrogen-bonding patterns in its crystal structure []. It forms chains linked by N-H...O hydrogen bonds, with dimethyl sulfoxide acting as a double acceptor.

2-amino-5-(fluoromethyl)pyrrolo[2,3-d]pyrimidin-4(3H)-one (FMPP)

  • Compound Description: FMPP is a mechanism-based inactivator of tRNA-guanine transglycosylase (TGT) from Escherichia coli []. It acts as a substrate analog and irreversibly inhibits the enzyme, highlighting its potential as a tool for studying TGT and its role in bacterial metabolism.

2-methyl-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: This compound is a chiral molecule with a predominantly quasi-equatorial conformation of the methyl group in solution []. It serves as a model compound for studying the stereochemistry and conformation of related heterocycles.

2-amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one

  • Compound Description: Similar to 2-methyl-1,2,3,4-tetrahydroquinoxaline, this compound is also chiral and exhibits a specific conformation in solution []. It serves as another model system for investigating the stereochemistry of tetrahydropteridine derivatives.

2-Amino-6-hydroxypyrimidine-4(3H)-one (ADHP)

  • Compound Description: ADHP is a versatile building block for heterocyclic compounds and a ligand for transition metal-catalyzed cross-couplings []. Its reactivity stems from the presence of multiple nucleophilic and electrophilic sites within its structure.

3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-ones

  • Compound Description: This compound, prepared from methyl-2-amino-4-chlorobenzoate, is characterized by its unique fragmentation pattern observed in electron impact ionization mass spectrometry [].

3-Amino-6- Iodo-2-Methyl Quinazolin 4-(3h)-one

  • Compound Description: This compound exhibits significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats []. It highlights the potential of quinazolinone derivatives as anti-inflammatory agents.
  • Compound Description: This compound is a precursor to 3-Amino-6- Iodo-2-Methyl Quinazolin 4-(3h)-one and, while not possessing direct biological activity itself, it showcases a common synthetic route to quinazolinone derivatives [].

6-R-2-(2-oxo-2-arylethylthio)-pyrimidin-4(3H)-ones

  • Compound Description: This group of compounds, characterized by a thioether linkage at the 2-position and various substituents at the 6-position of the pyrimidine ring, represents non-nucleoside inhibitors of HIV-1 reverse transcriptase [].

2-amino-6-aryl-5,6-dihydro-3H-pyrimidin-4-one (2-NH2-DHPMs)

  • Compound Description: 2-NH2-DHPMs are a class of dihydropyrimidines known for their diverse pharmacological activities, including antiviral, antitumor, antimicrobial, and anti-inflammatory properties [].

3-[2-amino-6-(substituted-phenyl)-pyrimidin-4-yl]-chromen-2-one derivatives

  • Compound Description: This group of compounds combines a chromen-2-one moiety with a substituted pyrimidine ring, linked at the 3-position of the chromenone []. These derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.

3-alkyl-2-amino(aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones

  • Compound Description: These compounds, synthesized using aza-Wittig reactions, incorporate a benzofuro[3,2-d]pyrimidine scaffold with various substituents at the 2- and 3-positions []. The synthesis utilizes iminophosphoranes as key intermediates, showcasing their versatility in heterocyclic chemistry.

3-alkyl-2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones

  • Compound Description: Synthesized from the same iminophosphorane intermediates as the previous compounds, these derivatives feature an alkylthio group at the 2-position and an n-propyl substituent at the 3-position of the benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold [].

3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and 3-amino-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

  • Compound Description: These compounds, synthesized from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, serve as precursors to various Schiff bases, highlighting their utility in synthesizing diverse heterocyclic systems [].
  • Compound Description: These compounds are formed by the condensation reaction of the previously described benzothienopyrimidinones with various aromatic aldehydes []. They exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

3-Amino-2-methyl-quinazolin-4(3H)-ones and amides

  • Compound Description: These compounds, synthesized via a green microwave-assisted process, exhibit photo-disruptive activity against plasmid DNA under UVB and UVA irradiation []. Their photoactivity can be modulated by varying the substituents on the quinazolinone ring, with nitro groups generally enhancing activity.

Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (BIQO-19)

  • Compound Description: BIQO-19 is a potent Aurora kinase A (AKA) inhibitor with improved solubility and antiproliferative activity against NSCLC cell lines, including EGFR-TKI-resistant cells []. Its mechanism of action involves inducing G2/M phase arrest and apoptosis.

3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives

  • Compound Description: These compounds, designed as hybrids of pyridopyrimidine and thiazole moieties, demonstrate cytotoxic activity against MCF-7 and HeLa cell lines []. The study emphasizes the potential of combining different pharmacophores to create new molecules with enhanced cytotoxic profiles.

4H-Furo[2,3-d][1,3]oxazin-4-one and furo[2,3-d]pyrimidin-4(3H)-one derivatives

  • Compound Description: These compounds, synthesized from 2-amino-4,5-diphenylfuran-3-carbonitrile, represent a class of heterocyclic compounds with diverse structures and potential applications []. The synthesis involves the use of enaminonitrile as a building block, highlighting its versatility in heterocyclic chemistry.

3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078)

  • Compound Description: ICL-SIRT078 is a potent and selective inhibitor of sirtuin 2 (SIRT2) []. It exhibits neuroprotective effects in a cellular model of Parkinson's disease, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

2-methyl-8-nitroquinazolin-4(3H)-one (2)

  • Compound Description: This compound is a hit molecule with moderate potency against Clostridium difficile []. It served as the starting point for further optimization to develop more potent and selective inhibitors of this bacterium.

2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

  • Compound Description: Compound 6a is an optimized lead compound derived from 2-methyl-8-nitroquinazolin-4(3H)-one, exhibiting improved potency against C. difficile, selectivity over normal gut microflora, and an acceptable safety profile []. It demonstrates the potential of thieno[3,2-d]pyrimidin-4(3H)-one as a scaffold for developing novel antibiotics.

6-amino-2,5-bis(pivaloylamino)pyrimidin-4(3H)-one dihydrate

  • Compound Description: This compound, characterized by its crystal structure, reveals a conformation where one amide group is coplanar with the pyrimidine ring while the other is twisted []. This conformational preference is attributed to intramolecular hydrogen bonding.

Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate

  • Compound Description: This compound is a precursor to various quinazoline-4(3H)-one derivatives synthesized through a series of reactions involving the thioacetate moiety at the 2-position []. The diverse transformations demonstrate the versatility of this scaffold in accessing a range of substituted quinazolinones.

2‐(4‐(2‐Amino‐6‐(4‐substituted phenyl)‐pyrimidin‐4‐yl)‐phenoxy)‐2‐methyl propanoic acid derivatives

  • Compound Description: These compounds, synthesized using both conventional and microwave-assisted methods, demonstrated significant hypolipidemic and hypoglycemic activity in a rat model of diet-induced hyperlipidemia and hyperglycemia []. The study emphasizes the potential of these derivatives as therapeutic agents for managing dyslipidemia and diabetes.
  • Compound Description: These compounds, characterized by the fusion of a quinazolinone ring with a 1,2,4-triazine ring, exhibit notable antibacterial activity, particularly against Helicobacter pylori []. The study highlights the potential of these hybrid molecules as lead compounds for developing new antibacterial agents.

7-Chloro-2-Methyl-4H-benzo[d]-[1,3]Oxazin-4-one

  • Compound Description: This compound, a precursor to 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, is synthesized from 2-amino-methyl-4-methoxybenzoate and is characterized by its distinct spectroscopic properties [].

3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one

  • Compound Description: Synthesized from 7-chloro-2-methyl-4H-benzo[d]-[1,3]oxazin-4-one, this compound displays significant antibacterial activity against various bacterial strains, including Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa [].

2-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-3H,5H-pyrrolo-[3,2-d]pyrimidin-4-one (9-deaza-2'-deoxyguanosine)

  • Compound Description: This compound is a C-nucleoside analog of 2'-deoxyguanosine, synthesized starting from 2-amino-6-methyl-3H-pyrimidin-4-one []. Despite its structural similarity to natural nucleosides, it did not inhibit the growth of T-cell lymphoma cells.

5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This class of compounds is known for its diverse pharmaceutical and biomedical applications. Various synthetic strategies were employed to construct these compounds, starting from 2-amino-3-carboethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene, highlighting their significance in medicinal chemistry [].

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives of Benzimidazole

  • Compound Description: This series of compounds combines a thieno[2,3-d]pyrimidin-4(3H)-one scaffold with a benzimidazole moiety []. These compounds exhibited promising cytotoxic activity against MDA-MB-231 and MCF-7 breast cancer cell lines, highlighting their potential as anticancer agents.

Properties

CAS Number

2091575-65-2

Product Name

2-amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one

IUPAC Name

2-amino-4-[(4-fluorophenyl)methyl]-1H-pyrimidin-6-one

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

InChI

InChI=1S/C11H10FN3O/c12-8-3-1-7(2-4-8)5-9-6-10(16)15-11(13)14-9/h1-4,6H,5H2,(H3,13,14,15,16)

InChI Key

JHTJBSDCKLFLSC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC(=O)NC(=N2)N)F

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)NC(=N2)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.